N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
CAS No.: 361995-08-6
Cat. No.: VC6845327
Molecular Formula: C17H13N3O4S
Molecular Weight: 355.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361995-08-6 |
|---|---|
| Molecular Formula | C17H13N3O4S |
| Molecular Weight | 355.37 |
| IUPAC Name | N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
| Standard InChI | InChI=1S/C17H13N3O4S/c1-24-14-7-5-11(6-8-14)15-10-25-17(18-15)19-16(21)12-3-2-4-13(9-12)20(22)23/h2-10H,1H3,(H,18,19,21) |
| Standard InChI Key | OXZIRDOOWKLZRZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Benzamide moiety: A 3-nitro-substituted benzoyl group, where the nitro group at the meta position enhances electron-withdrawing effects, potentially influencing reactivity and binding interactions.
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known for its role in stabilizing molecular conformations and participating in hydrogen bonding.
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4-Methoxybenzyl substituent: Attached to the thiazole’s 4-position, this group contributes hydrophobicity and may modulate membrane permeability .
The IUPAC name, N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide, reflects this arrangement. Computational models predict a planar geometry for the thiazole-benzamide linkage, with the methoxy group introducing steric bulk that could affect intermolecular interactions .
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure. The -NMR spectrum (300.135 MHz, DMSO-d) reveals key signals:
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A singlet at 3.8 ppm for the methoxy group’s methyl protons.
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Aromatic protons from the benzamide and methoxyphenyl groups appear as multiplet clusters between 6.8–8.2 ppm.
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The thiazole ring’s C5-H proton resonates as a distinct singlet at 7.1 ppm .
Mass spectrometry data (Exact Mass: 369.0834 g/mol) aligns with the molecular formula, further validating the synthesis.
Synthetic Pathways and Optimization
Stepwise Synthesis
The preparation involves multi-step organic reactions:
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Formation of the thiazole core: Condensation of 4-methoxybenzylamine with thiourea and α-bromo ketones under basic conditions generates the 4-(4-methoxyphenyl)thiazol-2-amine intermediate.
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Benzamide coupling: The amine reacts with 3-nitrobenzoyl chloride in the presence of a coupling agent (e.g., HATU or EDCI) to yield the final product .
Purification and Yield
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient achieves >95% purity. Typical yields range from 40–60%, limited by side reactions during thiazole ring formation.
Hypothetical Biological Activities
Antimicrobial Properties
Nitro-containing thiazoles demonstrate broad-spectrum antimicrobial activity. For example, derivatives with similar substituents show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The methoxy group’s role in disrupting bacterial membrane integrity warrants further investigation .
Physicochemical Properties and Stability
The compound’s low solubility poses challenges for in vivo applications, necessitating formulation strategies like nanoemulsions or prodrug derivatization.
Future Directions and Applications
Drug Discovery
The compound’s modular structure allows for derivatization at multiple sites:
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Replacing the nitro group with sulfonamide or carboxylate to enhance solubility.
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Modifying the methoxy substituent to trifluoromethyl for improved metabolic stability .
Computational Modeling
Molecular dynamics simulations could predict binding modes with therapeutic targets, guiding rational design. Quantitative structure-activity relationship (QSAR) studies may correlate substituent effects with bioactivity .
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